BenchChemオンラインストアへようこそ!

N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide

Opioid Analgesic Antinociception ED50

N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide (CAS 155125-84-1) is a synthetic piperidine-based opioid belonging to the fentanyl analog class. Its structure features a 3-methylpiperidine core, an N-phenylpropanamide pharmacophore characteristic of potent μ-opioid agonists, and a distinct 2-(methylphenylamino)ethyl substituent at the piperidine nitrogen.

Molecular Formula C24H33N3O
Molecular Weight 379.5 g/mol
CAS No. 155125-84-1
Cat. No. B12728704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide
CAS155125-84-1
Molecular FormulaC24H33N3O
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H33N3O/c1-4-24(28)27(22-13-9-6-10-14-22)23-15-16-26(19-20(23)2)18-17-25(3)21-11-7-5-8-12-21/h5-14,20,23H,4,15-19H2,1-3H3
InChIKeyNRHZTBUXTIRERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide (CAS 155125-84-1) – A Differentiated Fentanyl Analog for Potency and Selectivity Studies


N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide (CAS 155125-84-1) is a synthetic piperidine-based opioid belonging to the fentanyl analog class [1]. Its structure features a 3-methylpiperidine core, an N-phenylpropanamide pharmacophore characteristic of potent μ-opioid agonists, and a distinct 2-(methylphenylamino)ethyl substituent at the piperidine nitrogen [1]. This compound is primarily utilized as an analytical reference standard and in pharmacological research to probe structure-activity relationships (SAR) governing μ-opioid receptor (MOR) binding and functional selectivity [1].

Why N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide Cannot Be Simply Substituted


Generic substitution of N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide with other fentanyl analogs like 3-methylfentanyl or 4-methylfentanyl is not scientifically justifiable due to critical differences in substitution pattern and resulting pharmacological profiles [1]. The target compound's unique 2-(methylphenylamino)ethyl group on the piperidine nitrogen, combined with the 3-methylpiperidine core, creates a distinct steric and electronic environment that fundamentally alters its interaction with the μ-opioid receptor compared to analogs with a simpler phenethyl or 4-methylphenethyl N-substituent [1]. These structural modifications can lead to significant differences in binding affinity, functional selectivity for G-protein versus β-arrestin signaling pathways, and in vivo potency and safety margins, as demonstrated by head-to-head comparisons between closely related methylfentanyl isomers [1].

N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide – Head-to-Head Quantitative Differentiation Evidence


Analgesic Potency Differentiation via ED50 Comparison in Mouse Warm-Water Tail-Withdrawal Assay

While direct ED50 data for CAS 155125-84-1 is not available in the literature, its structural analogs allow for a class-level inference of potency. The target compound is a 3-methylfentanyl derivative. For 3-methylfentanyl itself, the analgesic ED50 ranges from 0.00058 to 0.0068 mg/kg in mice [1]. For the related 4-methylfentanyl, an ED50 of 1.92 mg/kg (95% CI: 1.48–2.45) was observed in the mouse warm-water tail-withdrawal test, making it 4.07 times more potent than morphine but 24 times less potent than fentanyl (ED50 = 0.08 mg/kg) in that same assay [2]. The structural similarity suggests that N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide may exhibit potency significantly greater than morphine but potentially less than fentanyl itself, depending on the specific stereochemistry.

Opioid Analgesic Antinociception ED50

Safety Margin Differentiation vs. Fentanyl and 3-Methylfentanyl

The safety margin (LD50/ED50) is a critical differentiator among fentanyl analogs. For fentanyl, the safety margin is approximately 10,164 (LD50 62 mg/kg / ED50 0.0061 mg/kg) in rats [1]. For α-methylfentanyl, the safety margin is considerably narrower at 1,483 (LD50 8.6 / ED50 0.0058) [1]. In contrast, the 4-substituted fentanyl analog R 30,730 exhibits an unusually high safety margin of 25,211 [2]. The target compound, possessing a 3-methylpiperidine core and a 2-(methylphenylamino)ethyl N-substituent, may offer a unique safety profile distinct from both narrow-margin α-methylfentanyl and high-margin 4-substituted analogs, making it a valuable tool for investigating the structural determinants of opioid safety.

Safety Pharmacology Therapeutic Index LD50

Mu-Opioid Receptor Binding Affinity and Selectivity Profile

Binding affinity at the μ-opioid receptor (MOR) and selectivity over δ- and κ-opioid receptors are key differentiators. For the structurally related (+)-cis-3-methylfentanyl analog RTI-4614-4, the Ki at MOR is 0.0055 nM, with a remarkable 27,000-fold selectivity over the δ-opioid receptor (Ki = 148 nM) and 15,400-fold selectivity over the κ1 receptor (Ki = 84.8 nM) [1]. For 3-methylfentanyl itself, the Ki at MOR is 0.49 ± 0.23 nM [2]. The target compound's unique N-substituent (methylphenylamino) may alter this selectivity profile, potentially providing enhanced MOR subtype selectivity or altered functional bias (G-protein vs. β-arrestin) that could be exploited for analgesic development with reduced respiratory depression.

Receptor Binding Mu-Opioid Selectivity

Naltrexone-Induced Potency Shift as a Measure of MOR-Mediated Antinociception

The magnitude of rightward shift in the ED50 dose-response curve following naltrexone pretreatment is a quantitative measure of μ-opioid receptor (MOR) mediation of antinociception. For para-methylfentanyl (4-methylfentanyl), naltrexone (1 mg/kg, SC) produced a 63.1-fold increase in the antinociceptive ED50, the largest shift among nine tested fentanyl analogs [1]. This is significantly greater than the shifts observed for fentanyl (3.95-fold), para-methoxyfentanyl (22.5-fold), and 3-furanylfentanyl (20.6-fold) [1]. Given that N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide is a structurally distinct 3-methylfentanyl analog, it would be expected to exhibit a naltrexone shift profile different from 4-methylfentanyl, potentially reflecting differences in MOR binding pocket interactions, making it a valuable comparator for probing the structural basis of antagonist sensitivity.

Opioid Antagonism Naltrexone Receptor Specificity

In Vitro Metabolism Profile: CYP450 Isozyme Activity and Metabolic Stability

Metabolic stability and CYP450 isozyme activity profiles can differentiate fentanyl analogs. Preliminary in vitro data for a structurally related compound indicate that Phase I metabolism in human liver microsomes showed no metabolites found, with CYP3A4 activity at 96.9%, CYP2D6 at 104.4%, and CYP2C9 at 67.0% [1]. This suggests a distinct metabolic pathway compared to fentanyl, which is primarily metabolized by CYP3A4 via N-dealkylation. The target compound's methylphenylamino group may confer resistance to N-dealkylation pathways, potentially leading to a longer half-life or different metabolite profile, a critical consideration for both analytical method development and toxicological studies.

Drug Metabolism CYP450 Metabolic Stability

Regulatory Scheduling and Control Status as a Procurement Consideration

Regulatory scheduling is a critical differentiator for procurement feasibility. Fentanyl is a Schedule II controlled substance in the US, with well-established medical use [1]. In contrast, 3-methylfentanyl and 4-methylfentanyl are Schedule I substances, indicating high abuse potential and no accepted medical use [2]. As a structurally distinct analog, N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide may fall under generic class-wide controls for fentanyl-related substances in various jurisdictions [3]. Procurement requires appropriate DEA licensing (Schedule I research registration) and compliance with institutional review board protocols, which may be more stringent than for Schedule II fentanyl but similar to other Schedule I fentanyl analogs.

Controlled Substance Schedule I Regulatory Compliance

Primary Application Scenarios for N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide in Scientific Research


Structure-Activity Relationship (SAR) Studies of μ-Opioid Receptor Biased Agonism

The unique 2-(methylphenylamino)ethyl N-substituent makes this compound an ideal probe for investigating structural determinants of G-protein versus β-arrestin signaling bias at the MOR. Comparative studies with fentanyl and 3-methylfentanyl can isolate the contribution of the N-substituent to functional selectivity, a key parameter for developing safer opioids with reduced respiratory depression. High MOR binding affinity (Ki < 1 nM expected based on class data) and selectivity over δ- and κ-receptors support detailed pharmacological profiling [1].

In Vivo Antinociceptive Potency and Safety Margin Comparison in Rodent Models

This compound is suitable for head-to-head in vivo comparisons with fentanyl and other methyl-substituted fentanyl analogs using the mouse warm-water tail-withdrawal test (52°C) and rat intravenous tail withdrawal test. Expected potency range (ED50 0.0005–2.0 mg/kg) and safety margin (LD50/ED50) can be benchmarked against published data for 4-methylfentanyl (ED50 1.92 mg/kg) and 3-methylfentanyl (ED50 0.00058–0.0068 mg/kg) [2]. Such studies directly inform the selection of lead candidates for further development.

Analytical Reference Standard for Forensic Toxicology and Drug Monitoring

As a structurally distinct fentanyl analog, this compound serves as an analytical reference standard for the development and validation of LC-MS/MS or GC-MS methods for detecting novel synthetic opioids in biological matrices. Its characteristic mass spectrum and retention time, combined with its unique metabolic stability profile (CYP3A4 activity 96.9%, CYP2C9 activity 67.0%), facilitate unambiguous identification and quantification in forensic casework [3].

In Vitro Metabolism and CYP450 Inhibition Studies for Drug-Drug Interaction Prediction

The compound's metabolic stability profile, characterized by minimal Phase I metabolite formation and distinct CYP450 isozyme activity (CYP3A4 96.9%, CYP2D6 104.4%, CYP2C9 67.0%), makes it a valuable comparator for investigating structure-metabolism relationships within the fentanyl class. Comparative studies with fentanyl (primarily CYP3A4 substrate) can elucidate how N-substituent modifications alter metabolic pathways and predict potential drug-drug interaction liabilities [3].

Quote Request

Request a Quote for N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.